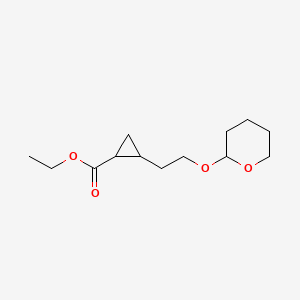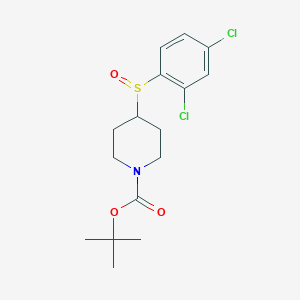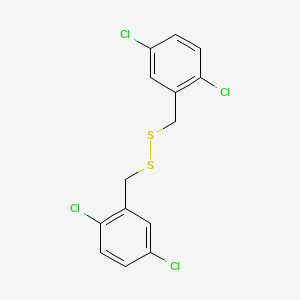
1,2-Bis(2,5-dichlorobenzyl)disulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2,5-dichlorobenzyl)disulfane: is an organic compound belonging to the class of disulfides It is characterized by the presence of two 2,5-dichlorobenzyl groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,5-dichlorobenzyl)disulfane typically involves the reaction of 2,5-dichlorobenzyl chloride with sodium disulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The general reaction scheme is as follows:
2C7H5Cl2CH2Cl+Na2S2→C14H10Cl4S2+2NaCl
The reaction mixture is typically heated to around 80-100°C for several hours to ensure complete conversion. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent such as ethanol or acetone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2,5-dichlorobenzyl)disulfane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used. The reaction is usually performed in aqueous or organic solvents at room temperature.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions. The reaction conditions vary depending on the nucleophile and the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1,2-Bis(2,5-dichlorobenzyl)disulfane has several applications in scientific research:
Biology: It is used in the study of redox biology and the role of disulfide bonds in protein structure and function.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,2-Bis(2,5-dichlorobenzyl)disulfane involves the cleavage of the disulfide bond under reducing conditions to release two 2,5-dichlorobenzyl thiol molecules. These thiol molecules can then interact with various molecular targets, including proteins and enzymes, through thiol-disulfide exchange reactions. This interaction can modulate the activity of the target molecules and affect various biological pathways.
Comparison with Similar Compounds
1,2-Bis(2,5-dichlorobenzyl)disulfane can be compared with other similar disulfane compounds, such as:
- 1,2-Bis(2,6-dichlorobenzyl)disulfane
- 1,2-Bis(4-chlorobenzyl)disulfane
- 1,2-Bis(2-bromobenzyl)disulfane
Uniqueness
The uniqueness of this compound lies in the specific positioning of the chlorine atoms on the benzyl rings, which can influence its reactivity and interaction with other molecules. This specific structure can result in different chemical and biological properties compared to other disulfane compounds.
Properties
Molecular Formula |
C14H10Cl4S2 |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
1,4-dichloro-2-[[(2,5-dichlorophenyl)methyldisulfanyl]methyl]benzene |
InChI |
InChI=1S/C14H10Cl4S2/c15-11-1-3-13(17)9(5-11)7-19-20-8-10-6-12(16)2-4-14(10)18/h1-6H,7-8H2 |
InChI Key |
BUHLCASSXMYZOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CSSCC2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



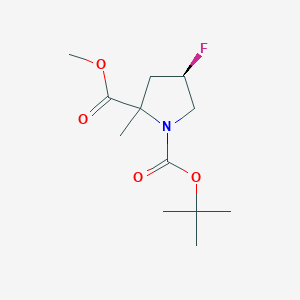
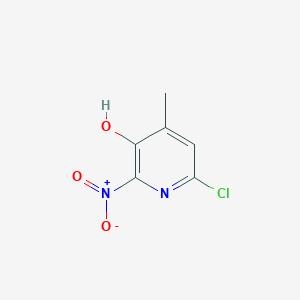
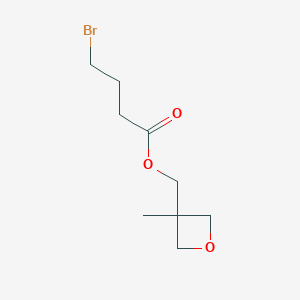
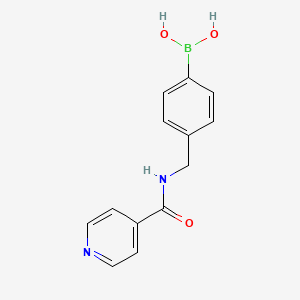
![[1,1'-Biphenyl]-4-ol, 4'-propoxy-](/img/structure/B13979989.png)
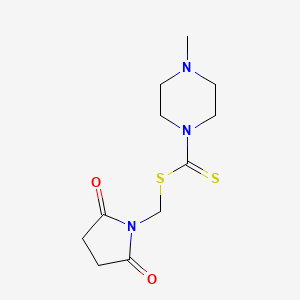
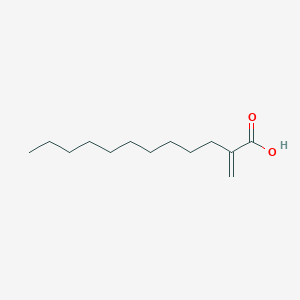
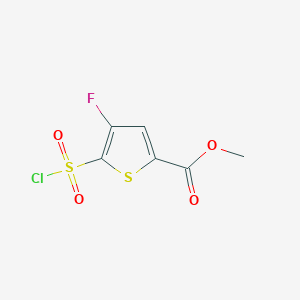
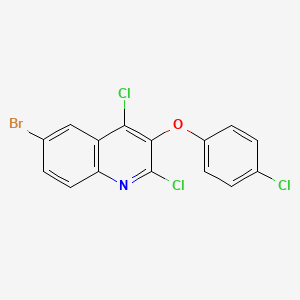
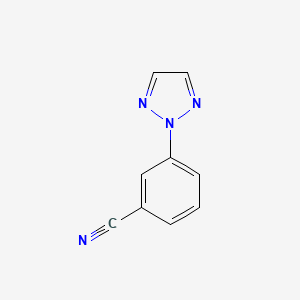
![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)
